molecular formula C12H11ClN2O B1481095 4-Chloro-6-(1-phenoxyethyl)pyrimidine CAS No. 2090311-60-5

4-Chloro-6-(1-phenoxyethyl)pyrimidine

Cat. No.: B1481095
CAS No.: 2090311-60-5
M. Wt: 234.68 g/mol
InChI Key: IGWJGWRWNUKJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(1-phenoxyethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by a chlorine atom at position 4 and a 1-phenoxyethyl group at position 6. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-phenoxyethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloropyrimidine and 1-phenoxyethanol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The mixture is heated to facilitate the substitution reaction.

    Purification: The product is purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-phenoxyethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxyethyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of phenoxyacetaldehyde or phenoxyacetic acid derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(1-phenoxyethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agricultural Chemistry: The compound is used in the synthesis of agrochemicals such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-phenoxyethyl)pyrimidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Antagonism: It can act as an antagonist by binding to receptors and preventing the activation of downstream signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(1-phenylethyl)pyrimidine: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.

    4-Chloro-6-(1-methoxyethyl)pyrimidine: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.

    4-Chloro-6-(1-ethoxyethyl)pyrimidine: Similar structure but with an ethoxyethyl group instead of a phenoxyethyl group.

Uniqueness

4-Chloro-6-(1-phenoxyethyl)pyrimidine is unique due to the presence of the phenoxyethyl group, which imparts specific electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-chloro-6-(1-phenoxyethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9(11-7-12(13)15-8-14-11)16-10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWJGWRWNUKJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=N1)Cl)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(1-phenoxyethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(1-phenoxyethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(1-phenoxyethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(1-phenoxyethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(1-phenoxyethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(1-phenoxyethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.